![molecular formula C14H15NO5 B15096783 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15096783.png)
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, which can be achieved through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst. The resulting 2,3-dihydro-1,4-benzodioxin is then subjected to a series of reactions to introduce the pyrrolidine ring and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, such as in the development of new drugs for treating various diseases.
Industry: It may find applications in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid include:
6-Acetyl-1,4-benzodioxane: Shares the benzodioxin ring structure but differs in the functional groups attached.
1,4-Benzodioxan-6-yl methyl ketone: Another compound with a benzodioxin ring, but with different substituents.
Uniqueness
What sets this compound apart is its combination of the benzodioxin and pyrrolidine rings, along with the carboxylic acid group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c16-13-6-10(14(17)18)8-15(13)7-9-1-2-11-12(5-9)20-4-3-19-11/h1-2,5,10H,3-4,6-8H2,(H,17,18) |
InChI Key |
KODURYOZGXTOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CN3CC(CC3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


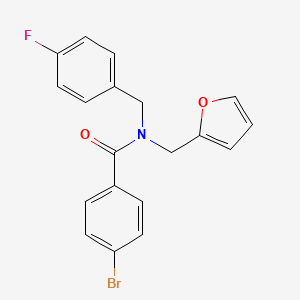
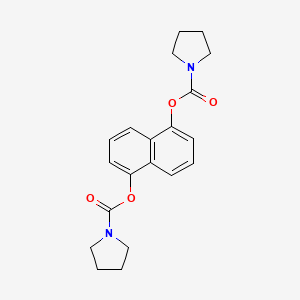
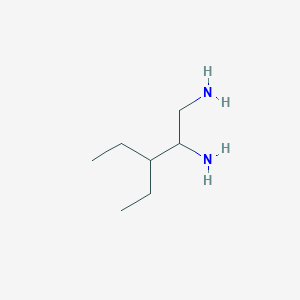
![1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B15096729.png)
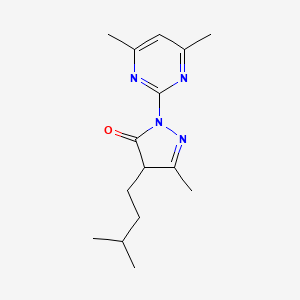
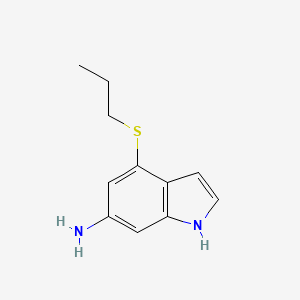
![1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one](/img/structure/B15096738.png)
![1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea](/img/structure/B15096748.png)

![Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B15096753.png)
![4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B15096763.png)
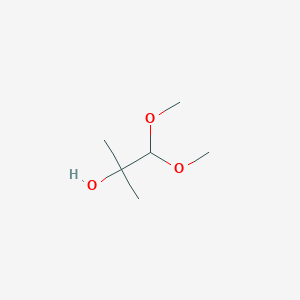
![2-amino-1-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096774.png)
![3-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B15096776.png)
